4-methanesulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
The compound 4-methanesulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a 1,3,4-oxadiazole derivative characterized by a methanesulfonyl group (-SO₂CH₃) attached to the benzamide core and a 4-methoxyphenyl substituent on the oxadiazole ring. This structure positions it within a class of sulfonamide-containing heterocycles known for diverse biological activities, including antifungal, enzyme inhibitory, and antimicrobial properties. Its design leverages the oxadiazole scaffold’s metabolic stability and the sulfonamide group’s ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-13-7-3-12(4-8-13)16-19-20-17(25-16)18-15(21)11-5-9-14(10-6-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMXBHZBOVWWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the oxadiazole intermediate.
Attachment of the Methylsulfonylbenzamide Moiety: This step involves the reaction of the oxadiazole intermediate with a methylsulfonylbenzoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methanesulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Substituent Impact : The target compound’s 4-methoxyphenyl group is shared with LMM5 and the 4-chloro analog , but LMM5’s bulkier benzyl(methyl)sulfamoyl group may reduce membrane permeability compared to the simpler methanesulfonyl group.
- Bioactivity : LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition, suggesting the target compound may share similar mechanisms . In contrast, OZE-II shows broader antimicrobial activity against Staphylococcus aureus biofilms .
- Drug-Likeness : The target compound’s molecular weight (415.43 g/mol) and moderate log P (predicted) align with Lipinski’s criteria, unlike bulkier analogs like LMM5 (547.63 g/mol) or OZE-II (488.51 g/mol), which may face absorption challenges .
Physicochemical and Pharmacokinetic Properties
- Lipinski’s Compliance : The target compound’s molecular weight (<500) and moderate log P (estimated ~3.5) comply with drug-likeness rules, unlike compound 4 in (log P >5.0) .
- Tautomerism: notes that oxadiazole-thione tautomers (e.g., compounds 7–9) exhibit stability in the thione form, which may influence solubility and target binding .
Biological Activity
4-Methanesulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 368.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The oxadiazole moiety is known for its ability to modulate enzyme activity and influence cellular signaling pathways. Specifically, it may inhibit certain kinases or receptors involved in cancer progression and inflammation.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
1. Anticancer Activity
Studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines including breast (MCF-7) and prostate (PC-3) cancer cells. The IC values for these cell lines were reported to be below 10 µM, indicating potent activity.
2. Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ampicillin.
| Bacteria | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
3. Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of the compound:
Case Study 1: Cancer Treatment
In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 2: Infection Control
A clinical trial evaluated the efficacy of this compound in patients with bacterial infections resistant to conventional treatments. Results indicated a marked improvement in clinical symptoms and microbiological clearance within one week of treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methanesulfonyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and what key reaction conditions optimize yield and purity?
- Methodology : The synthesis typically involves a multi-step approach:
Oxadiazole ring formation : Cyclization of hydrazides using dehydrating agents like POCl₃ or polyphosphoric acid (PPA) .
Sulfonylation : Introduction of the methanesulfonyl group via reaction with methylsulfonyl chloride (CH₃SO₂Cl) in the presence of a base (e.g., triethylamine) .
Coupling : Final amide bond formation between the oxadiazole intermediate and 4-methanesulfonylbenzoyl chloride under basic conditions (pyridine or TEA) .
- Optimization : Use continuous flow reactors for improved heat/mass transfer and automated systems for precise reagent addition. Yields >50% are achievable with strict control of temperature (0–25°C) and stoichiometry .
Q. Which spectroscopic and computational methods are critical for characterizing the structure of this compound?
- Spectroscopic Techniques :
- NMR : and NMR confirm substituent positions and functional groups (e.g., oxadiazole ring protons at δ 8.1–8.3 ppm) .
- IR : Peaks at 1650–1700 cm verify carbonyl groups (amide and sulfonamide) .
- Mass Spectrometry : ESI-MS provides molecular ion confirmation (m/z 492.5 for [M+H]) .
Q. What initial biological screening approaches are used to assess its antimicrobial and anticancer potential?
- Antimicrobial Assays :
- MIC Determination : Broth microdilution against Candida albicans (MIC = 8–16 µg/mL) .
- Anticancer Screening :
- Cell Viability Assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, IC ~10 µM) .
- Kinase Inhibition : RET kinase inhibition assays (IC reported at <1 µM for analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound's inhibitory effects on specific molecular targets?
- Key SAR Insights :
- Oxadiazole Ring : Essential for π-π stacking with enzyme active sites; substitution at position 5 (e.g., 4-methoxyphenyl) enhances target affinity .
- Methanesulfonyl Group : Increases solubility and stabilizes interactions with hydrophobic pockets in thioredoxin reductase .
- Benzamide Core : Modulating substituents (e.g., electron-withdrawing groups) improves metabolic stability .
- Example : Replacing the methoxy group with a hydroxyl (via oxidation) reduced activity by 70%, indicating the methoxy group's critical role in target binding .
Q. What strategies resolve contradictory data in biological activity assessments across different experimental models?
- Case Study : Discrepancies in IC values for RET kinase inhibition (cell-free vs. cellular assays):
- Hypothesis : Poor membrane permeability or metabolic instability in cellular models.
- Validation :
Permeability Assays : PAMPA or Caco-2 models to assess passive diffusion .
Metabolite Profiling : LC-MS/MS to identify degradation products .
- Solution : Introduce prodrug moieties (e.g., esterification) to enhance bioavailability .
Q. What in silico and experimental methodologies are employed to elucidate the compound's mechanism of action against enzymes like thioredoxin reductase?
- Computational Workflow :
Molecular Docking : Predict binding poses in the thioredoxin reductase active site (PDB: 3EAG) .
MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
- Experimental Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
